N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
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Description
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C23H31N7O2 and its molecular weight is 437.548. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . The compound also shows affinity towards the D4 dopamine receptor .
Mode of Action
The compound acts as an inhibitor of AChE and BChE enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels. This results in enhanced cholinergic transmission . The compound also acts as a ligand for the D4 dopamine receptor, indicating a potential interaction with the dopaminergic system .
Biochemical Pathways
The compound’s action on AChE and BChE affects the cholinergic pathway . By inhibiting these enzymes, it increases the availability of acetylcholine, enhancing cholinergic transmission. This can have downstream effects on cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .
Result of Action
The inhibition of AChE and BChE enzymes leads to an increase in acetylcholine levels, which can enhance cognitive function . The interaction with the D4 dopamine receptor could also potentially influence mood and behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors that affect liver function can impact the metabolism of the compound, while renal function can influence its excretion
Properties
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c1-17(2)14-21(31)24-8-9-30-23-20(15-27-30)22(25-16-26-23)29-12-10-28(11-13-29)18-4-6-19(32-3)7-5-18/h4-7,15-17H,8-14H2,1-3H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIFZJRWXBDORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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